trans-4-(Boc-amino)cyclohexanecarboxylic acid

Description

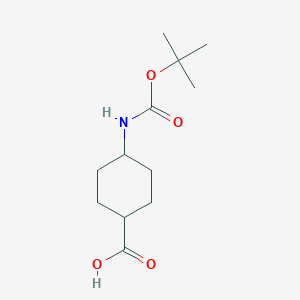

trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS: 53292-89-0) is a cyclohexane derivative with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group in the trans configuration. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, polymers, and dyes, due to its stereochemical specificity and reactivity .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMRDHPZQHAXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967876, DTXSID401194773 | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-46-5, 53292-89-0, 53292-90-3 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization:

-

Catalyst : Ethyl titanate enhances imine formation efficiency.

-

Solvent : Toluene optimizes solubility and reaction kinetics.

-

Temperature : 70°C balances reaction rate and stereoselectivity.

Post-reaction, the auxiliary is removed under acidic conditions, and the Boc group is introduced. This method’s main drawback is the multi-step sequence, which increases complexity and cost compared to one-pot approaches.

One-Pot Synthesis with Integrated Protection

WO2017134212A1 discloses a streamlined one-pot method combining hydrogenation and Boc protection. p-Nitrobenzoic acid is hydrogenated to 4-aminocyclohexanecarboxylic acid using a palladium catalyst, followed by in situ Boc protection without isolating intermediates. Trans ratios exceed 80%, with overall yields of 68–73%.

Critical Parameters:

-

Catalyst System : Pd/C or Rh/Al₂O₃ under 5–10 bar H₂.

-

Solvent System : Methanol/water mixtures enhance catalyst activity.

-

Boc Anhydride Stoichiometry : 1.1–1.3 equivalents prevent over-substitution.

This approach reduces processing time and solvent waste, making it favorable for large-scale production. However, catalyst costs and residual metal contamination require careful management.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the three primary methods:

| Method | Catalyst | Trans Ratio | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ru/C | 75:25 | 70 | 92 | High |

| Chiral Auxiliary | Ethyl Titanate | 98:2 | 92 | 95 | Moderate |

| One-Pot Synthesis | Pd/C | 80:20 | 73 | 90 | High |

Insights :

-

The chiral auxiliary method achieves the highest trans selectivity (98:2) but involves complex steps.

-

One-pot synthesis balances yield and scalability, ideal for industrial applications.

-

Catalytic hydrogenation offers cost efficiency but requires post-reaction purification.

Industrial Production Considerations

Industrial processes prioritize cost, yield, and environmental impact. Patent CN108602758B highlights the use of green solvents (e.g., acetone-water mixtures) and catalyst recycling to minimize waste. Continuous flow reactors are employed for one-pot syntheses, enhancing throughput and consistency. Challenges include:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The Boc-protected amino group can undergo substitution reactions where the Boc group is removed under acidic conditions, revealing the free amino group.

Oxidation and Reduction: The cyclohexane ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Substitution: Various nucleophiles can be used to substitute the Boc group once it is removed.

Major Products:

Deprotected Amino Acid: Removal of the Boc group yields trans-4-aminocyclohexanecarboxylic acid.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of trans-4-(Boc-amino)cyclohexanecarboxylic acid is in peptide synthesis. The Boc group facilitates the selective protection of the amino group during the formation of peptide bonds. This allows for multiple coupling reactions to occur without unwanted side reactions involving the amino group .

Biological Research

In biological studies, this compound serves as a tool for investigating protein-protein interactions and enzyme mechanisms. The ability to selectively deprotect the Boc group enables researchers to study the effects of free amino groups in biological systems, thus contributing to our understanding of enzymatic functions and interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing various pharmaceutical compounds. Its protective capabilities are valuable in developing drugs that require specific functionalization steps. Notably, it has been reported in the synthesis of Janus kinase inhibitors and other active pharmaceutical ingredients .

Industrial Applications

Industrially, this compound finds use in producing fine chemicals and advanced materials due to its stability and reactivity. Its properties allow it to be employed in large-scale syntheses where controlled reactions are essential for high yield and purity .

Comparative Analysis with Related Compounds

| Compound Name | Description | Applications |

|---|---|---|

| trans-4-Amino-cyclohexanecarboxylic acid | Unprotected analogue; more reactive but less stable | Direct biological studies |

| cis-4-(Boc-amino)cyclohexanecarboxylic acid | Geometric isomer with different reactivity patterns | Limited applications compared to trans form |

| trans-4-(tert-Butoxycarbonyl)amino-cyclohexanecarboxylic acid | Similar structure with slight variations in protecting group structure | Used in similar applications |

Case Study 1: Antimicrobial Properties

Research has indicated that derivatives of cyclohexanecarboxylic acids exhibit antimicrobial activity against Staphylococcus species, suggesting potential therapeutic applications. The study demonstrated that trans-4-(aminomethyl) cyclohexanecarboxylic acid formulations showed significant efficacy in disrupting bacterial cell functions.

Case Study 2: Dermatological Applications

A formulation containing trans-4-(aminomethyl) cyclohexanecarboxylic acid was assessed for treating melasma. Results indicated considerable improvements in melanin levels compared to control groups, highlighting its potential use in dermatological treatments .

Mechanism of Action

The mechanism of action for trans-4-(Boc-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Functional Group and Stereochemical Variations

cis-4-(Tosyloxymethyl)cyclohexanecarboxylic Acid

- Structure: Features a tosyloxymethyl group (-OTs) instead of Boc-amino, with a cis configuration .

- Crystallography: Adopts a chair conformation, similar to trans isomers, but forms centrosymmetric dimers via O–H⋯O hydrogen bonds. Crystal parameters: monoclinic space group P2₁/c, a = 17.097 Å, b = 5.960 Å, c = 14.919 Å, β = 107.09° .

- Reactivity: The tosyl group acts as a leaving group, making this compound reactive in nucleophilic substitutions. In contrast, the Boc group in trans-4-(Boc-amino) derivatives is stable under basic conditions and removable via acidolysis .

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic Acid

- Structure : Contains a phenylsulfonyloxy group (-O₂SPh) in the trans position .

- Applications : Used as a dendrimer intermediate, highlighting its role in polymer chemistry. The sulfonyl group’s electron-withdrawing nature increases acidity compared to Boc-protected analogs .

2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

- Structure: Incorporates an acetic acid side chain alongside the Boc-amino group .

- Applications : Enhanced polarity due to the carboxylic acid tail, making it suitable for drug design targeting enzymes or receptors requiring carboxylate interactions .

Pharmacologically Relevant Analogs

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

- Structure : Unprotected amine in the trans configuration, lacking the Boc group .

- Bioavailability : Tranexamic acid exhibits 37% urinary recovery, while its prodrug (e.g., Kabi 2161) achieves >80% recovery due to enhanced absorption .

- Clinical Use: Antifibrinolytic agent; Boc derivatives are synthetic precursors with improved stability during storage and handling .

Crystallographic and Physicochemical Properties

Biological Activity

trans-4-(Boc-amino)cyclohexanecarboxylic acid, commonly referred to as Boc-ACHC acid, is a significant compound in organic synthesis, especially in the development of peptides and proteins. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a cyclohexane ring, and a carboxylic acid group. This configuration allows for selective chemical modifications while maintaining stability during synthesis processes.

Applications in Medicinal Chemistry

Boc-ACHC acid serves as a crucial intermediate in synthesizing various bioactive compounds. Notably, it has been utilized in the development of:

- Antimicrobial Peptides : Studies indicate that Boc-ACHC acid can be incorporated into peptides that exhibit antimicrobial properties, particularly against pathogens like Staphylococcus aureus.

- Janus Kinase Inhibitors : The compound is also involved in synthesizing inhibitors targeting Janus kinases, which play roles in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Antistaphylococcal Activity : Research suggests that derivatives of this compound may inhibit the growth of Staphylococcus aureus by interfering with its essential biochemical pathways.

- Enzyme Interaction : As a building block for peptides, Boc-ACHC can mimic natural substrates, influencing enzyme activity and potentially modulating gene expression .

Study 1: Efficacy Against Melasma

A clinical study assessed the efficacy of a formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid combined with potassium azeloyl diglycinate and niacinamide for treating melasma. This randomized controlled trial demonstrated significant improvements in skin pigmentation compared to controls, highlighting the compound's potential in dermatological applications .

Study 2: Synthesis of Bioactive Peptides

Research has shown that incorporating Boc-ACHC into peptide structures can enhance their conformational flexibility and biological activity. For instance, peptides synthesized with this compound were evaluated for their antimicrobial properties, revealing promising results against various bacterial strains.

Comparative Analysis with Related Compounds

| Compound Name | Description | Biological Activity |

|---|---|---|

| cis-4-(Boc-amino)cyclohexanecarboxylic acid | Geometric isomer with distinct reactivity patterns | Less commonly used; varied biological effects |

| 4-Amino-cyclohexanecarboxylic acid | Unprotected analogue; more reactive but less stable | Directly utilized in biological studies |

| trans-4-Aminocyclohexanecarboxylic acid | Similar structure without Boc protection | Exhibits antistaphylococcal activity |

The trans configuration of Boc-ACHC is crucial as it imparts unique chemical properties that enhance its reactivity and interaction with biological targets compared to its cis counterpart.

Q & A

Q. What are the established synthetic routes for trans-4-(Boc-amino)cyclohexanecarboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step processes. One route starts with tert-butoxycarbonylaminomethane reacting with cyclohexanone derivatives under hydrogenation or catalytic conditions. For example, tert-butoxycarbonylaminomethylcyclohexanone is hydrolyzed to yield the target compound . Optimization includes controlling hydrogen pressure (e.g., 20 kg/cm² with Raney nickel) and temperature to minimize side reactions like over-reduction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. How is the purity and stereochemical integrity of this compound validated?

- Methodological Answer : Analytical HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry: the trans configuration is verified by coupling constants (e.g., H NMR = 10–12 Hz for axial-equatorial protons) . Mass spectrometry (ESI-MS) validates molecular weight (243.30 g/mol) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon) at 2–8°C. Desiccants (silica gel) are critical to avoid hydrolysis of the Boc group. Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for peptide or polymer synthesis?

- Methodological Answer : Activate the carboxylic acid using carbodiimides (EDCI) with hydroxybenzotriazole (HOBt) to suppress racemization. For amide bond formation, use DMF as a solvent and maintain pH 7–8 with triethylamine (TEA). Reaction yields improve to >80% under anhydrous conditions at 0–4°C . Post-reaction, Boc deprotection with TFA (20% v/v in DCM) requires quenching with cold ether to isolate the amine intermediate .

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from poor bioavailability due to the compound’s high logP (~2.5). Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability. In vivo studies in murine models show that PEGylated derivatives increase plasma half-life by 3-fold . Additionally, co-administration with permeation enhancers (e.g., sodium caprate) improves intestinal absorption in pharmacokinetic assays .

Q. How can isomerization during synthetic steps be minimized?

- Methodological Answer : Isomerization occurs under acidic or high-temperature conditions. Use low-temperature (0°C) reaction setups for acid-sensitive steps. For example, during Boc deprotection, limit TFA exposure to <1 hour. Chiral GC-MS monitoring identifies cis-isomer formation (<2% under optimized protocols) .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The compound’s rigid cyclohexane backbone mimics peptide β-strands, making it a scaffold for protease inhibitors (e.g., thrombin or HIV-1 protease). Structure-activity relationship (SAR) studies involve substituting the Boc group with fluorinated or aromatic moieties to enhance binding affinity. Docking simulations (AutoDock Vina) guide modifications, achieving IC50 values <100 nM in kinetic assays .

Q. How is the compound utilized in solid-phase synthesis of cyclic peptides?

- Methodological Answer : Incorporate the acid into resin-bound peptides via Fmoc chemistry. Cyclization using HATU/DIPEA in dilute DCM minimizes dimerization. LC-MS tracks cyclization efficiency (>70% for 8-mer peptides). The Boc group is retained for orthogonal protection until final TFA cleavage .

Safety and Compliance

Q. What are the critical hazards, and how are they mitigated in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.